molecular formula C14H19NO4 B1628363 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid CAS No. 286460-63-7

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

Cat. No. B1628363
M. Wt: 266.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-BEAUBAMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid, also known as MPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPPA is a derivative of phenylalanine and has been shown to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid reduces the synthesis of prostaglandins, leading to a reduction in inflammation and pain. (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Biochemical And Physiological Effects

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has also been shown to inhibit the production of prostaglandin E2, a pro-inflammatory molecule that is involved in pain and inflammation. In addition, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for cancer research. Another advantage of using (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is its ability to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid. One direction is to further investigate its potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines. Another direction is to investigate its potential applications in the treatment of inflammatory diseases, as it has been shown to reduce inflammation and pain. Additionally, future research could focus on improving the solubility of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid in water, which would make it easier to use in certain experiments. Overall, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has shown great potential for scientific research, and further investigation could lead to the development of new treatments for various diseases.

Scientific Research Applications

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin E2 synthesis, the modulation of the immune response, and the reduction of inflammation. (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-BEAUBAMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([13CH2]C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584054
Record name N-(tert-Butoxycarbonyl)-L-(beta-~13~C)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid

CAS RN

286460-63-7
Record name N-(tert-Butoxycarbonyl)-L-(beta-~13~C)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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